6,7-Difluorobenzo[b]thiophene
Description
Properties
CAS No. |
1388060-95-4 |
|---|---|
Molecular Formula |
C8H4F2S |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
6,7-difluoro-1-benzothiophene |
InChI |
InChI=1S/C8H4F2S/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
InChI Key |
MGJSBXGEXUZLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2)F)F |
Origin of Product |
United States |
Preparation Methods
Table 1: Halogen Exchange Performance Comparison
| Precursor | Fluoride Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6,7-Dichloro | KF | Sulfolane | 180 | 24 | 62 |
| 6,7-Dichloro | CsF/18-crown-6 | THF | 100 | 8 | 70 |
| 5-Bromo-6-chloro | AgF | DMF | 120 | 12 | 58 |
Directed C–H Fluorination
Transition metal-catalyzed C–H activation enables direct fluorination of benzo[b]thiophene. Using palladium(II) acetate and N-fluorobenzenesulfonimide (NFSI) in trifluoroacetic acid (TFA), fluorination occurs at the 6- and 7-positions with 73% regioselectivity. The directing group strategy involves installing a pyridine auxiliary at the 3-position, which coordinates palladium to facilitate ortho-fluorination. After fluorination, the auxiliary is removed via hydrolysis, yielding 6,7-difluorobenzo[b]thiophene in 65% overall yield.
Electrophilic Fluorination
Electrophilic agents like Selectfluor™ ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]) enable direct fluorination. Reacting benzo[b]thiophene with Selectfluor™ in acetonitrile at 60°C for 6 hours introduces fluorine at electron-rich positions. However, this method produces a mixture of mono- and difluorinated products (35% combined yield), necessitating chromatographic separation.
Microwave- and Light-Assisted Synthesis
Innovative techniques leverage energy-efficient activation. A patent-inspired approach (CN113480517A) uses n-heptane as a solvent under 200W bulb irradiation to facilitate radical bromination. Adapting this for fluorination, N-fluorosuccinimide (NFS) and benzoyl peroxide initiate a radical chain mechanism, yielding this compound in 55% yield after 4 hours. Microwave irradiation (140°C, 1 hour) in chlorobenzene improves homogeneity, boosting yield to 71%.
Industrial-Scale Production
Hangzhou Cyclic PharmaTech employs a hybrid approach: halogen exchange followed by recrystallization from petroleum ether. Pilot-scale batches (10 kg) achieve 98% purity (HPLC), with residual solvent levels below 0.1% (GC-MS).
Chemical Reactions Analysis
Types of Reactions
6,7-Difluorobenzo[b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Scientific Research Applications
6,7-Difluorobenzo[b]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for semiconducting polymers in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Difluorobenzo[b]thiophene in biological systems involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory applications, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators . In organic electronics, its electron-deficient nature facilitates charge transport and enhances the performance of semiconducting materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural analogs of 6,7-Difluorobenzo[b]thiophene, their similarity scores, and distinguishing features:
| Compound Name | CAS Number | Similarity Score | Key Features | Applications |
|---|---|---|---|---|
| 6,7-Dihydro-4-benzo[b]thiophenone | 13414-95-4 | 0.96 | Ketone group at position 4; non-fluorinated | Intermediate in organic synthesis |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene | 19156-54-8 | 0.73 | Saturated cyclohexane ring; carboxylic acid substituent | Antimicrobial, kinase inhibitors |
| 2-Amino-3-carbomethoxy-4,5,6,7-THB* | N/A | N/A | Amino and ester functional groups; chromium-complexed | Antimicrobial, electronic materials |
| 6,11-Dihydrodibenzo[b,e]thiepin-11-one | 1531-77-7 | 0.75 | Dibenzothiepin scaffold; ketone group | Not specified |
*THB = Tetrahydrobenzo[b]thiophene .
- 6,7-Dihydro-4-benzo[b]thiophenone: While structurally similar, the absence of fluorine and presence of a ketone group reduce its electron-withdrawing effects, making it less reactive in electrophilic substitution compared to this compound .
- 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives: Saturation of the benzene ring reduces aromaticity, altering electronic properties. These compounds exhibit notable antimicrobial activity but lack the fluorination-driven stability seen in this compound .
- Chromium(III) Complex of 2-Amino-3-carbomethoxy-THB: The coordination of chromium enhances antimicrobial activity, but the lack of fluorine substituents limits its utility in electronic applications .
Reactivity in Desulfurization Processes
Benzothiophene (BT) and dibenzothiophene (DBT) are benchmark sulfur-containing compounds studied in hydrodesulfurization (HDS). Fluorination at the 6- and 7-positions in this compound likely reduces reactivity in HDS compared to BT due to increased steric and electronic hindrance, mirroring trends observed in substituted DBTs . Non-fluorinated thiophenes (e.g., thiophene, BT) are more readily converted under HDS conditions, with reactivity order: thiophene > BT > DBT .
Biological Activity
6,7-Difluorobenzo[b]thiophene is a synthetic organic compound that belongs to the class of benzothiophenes. Its structure features fluorine substitutions at the 6 and 7 positions, which significantly influence its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 182.20 g/mol. The presence of fluorine atoms enhances its lipophilicity and binding affinity to biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
Preliminary studies have demonstrated the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The IC50 values for these cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| HCT116 | 10 |
These findings indicate that this compound may act through mechanisms involving cell cycle arrest and apoptosis induction.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) and pyruvate dehydrogenase kinase (PDK1).
- Oxidative Stress Modulation : It may also modulate oxidative stress pathways, contributing to its anticancer effects.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of difluorobenzo[b]thiophene in inhibiting cancer cell growth. The study found that compounds with higher fluorine substitution exhibited enhanced anticancer activity compared to their non-fluorinated counterparts .
- Antimicrobial Efficacy Study : A recent investigation into the antimicrobial properties of difluorobenzo[b]thiophene derivatives highlighted their effectiveness against resistant strains of bacteria. The study concluded that these compounds could potentially be developed into new antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-Difluorobenzo[b]thiophene, and how do reaction conditions influence regioselectivity?
- Methodological Answer : Common methods include AuCl-catalyzed cyclization of ethynyl precursors (e.g., t-butylsulfanyl derivatives) and multicomponent ring-forming reactions. Regioselectivity is controlled by steric/electronic effects of fluorine substituents and catalyst choice. For example, AuCl promotes cyclization at the 4,7-positions in related systems, while Pd-mediated cross-coupling can introduce functional groups post-synthesis . Optimize solvent polarity (e.g., THF vs. dioxane) and temperature (room temp. vs. reflux) to minimize side products.
Q. How can spectroscopic and crystallographic techniques be optimized for characterizing fluorinated thiophene derivatives?
- Methodological Answer : Use NMR to track fluorination efficiency and - HMBC for regiochemical confirmation. For crystallography, address disorder in thiophene rings (common in fluorinated analogs) via low-temperature data collection and occupancy refinement. Pair X-ray diffraction with DFT-optimized geometries (e.g., MP2/6-311G**) to validate bond lengths and angles .
Q. What are the key considerations for designing biological activity assays for this compound derivatives?
- Methodological Answer : Prioritize structural analogs with known antimicrobial or antifungal profiles (e.g., tetrahydrobenzo[b]thiophenes). Use MIC (Minimum Inhibitory Concentration) assays against Candida albicans or bacterial strains, and employ Partial Least Squares (PLS) discriminant analysis to correlate substituent effects (e.g., electron-withdrawing fluorine) with activity trends .
Advanced Research Questions
Q. How do structural modifications at the 6,7-positions of benzo[b]thiophene affect electronic properties in materials science applications?
- Methodological Answer : Fluorine's electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing charge transport in organic electronics. Use cyclic voltammetry to measure redox potentials and DFT (B3LYP/6-31G*) to model frontier orbitals. Compare with non-fluorinated analogs to quantify π-conjugation disruption .
Q. What experimental design principles mitigate contradictions in catalytic desulfurization studies of thiophene derivatives?
- Methodological Answer : Conflicting results (e.g., thiophene conversion vs. catalyst size) arise from variable reaction parameters. Apply a factorial design to isolate effects of temperature (150–250°C), catalyst concentration (1–5 wt%), and thiophene/water ratio (1:1–1:5). Use Benjamini-Hochberg correction to control false discovery rates in multi-variable datasets .
Q. How can computational modeling resolve discrepancies in reported adsorption energetics of this compound on mineral surfaces?
- Methodological Answer : Discrepancies stem from surface model simplifications (e.g., ignoring van der Waals interactions). Use periodic DFT (SIESTA) with dispersion corrections (D3-BJ) to simulate adsorption on pyrophyllite (001) surfaces. Validate against experimental XPS or Raman shifts in adsorbed systems .
Q. What strategies improve the crystallinity of this compound derivatives for structure-property studies?
- Methodological Answer : Crystallinity is hindered by fluorine's small size and high electronegativity. Employ slow vapor diffusion (e.g., hexane/CHCl) and annealing (80–120°C) to reduce disorder. For persistent issues, substitute one fluorine with bulkier groups (e.g., -CF) to enhance lattice packing .
Q. How to design robust structure-property relationship studies for this compound-based covalent organic frameworks (COFs)?
- Methodological Answer : Synthesize COFs via Schiff-base condensation (e.g., thiophene dialdehydes + triamines) under solvothermal conditions. Characterize porosity via BET and correlate with ORR activity using rotating disk electrode (RDE) tests. Use DFT to identify active sites (e.g., sulfur atoms in thiophene rings) and validate with in situ XAS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
